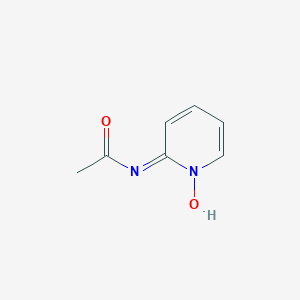

Acetamide,N-(1-oxido-2-pyridinyl)-

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxypyridin-2-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-6(10)8-7-4-2-3-5-9(7)11/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIRGRRJPINWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C=CC=CN1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-14-5 | |

| Record name | NSC202541 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies

Routes to the N-(1-Oxido-2-pyridinyl)acetamide Core Structure

The construction of the fundamental N-(1-oxido-2-pyridinyl)acetamide structure can be approached from several well-established chemical pathways.

The most straightforward method for synthesizing the target compound is the direct N-oxidation of 2-acetamidopyridine. This approach leverages the nucleophilicity of the pyridine (B92270) nitrogen atom, which attacks an oxygen-transfer agent. A variety of oxidizing agents have been effectively employed for this transformation.

Classical methods often involve the use of peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) arkat-usa.orgrsc.org. Another common and effective reagent is a solution of hydrogen peroxide in glacial acetic acid arkat-usa.org. The urea-hydrogen peroxide adduct (UHP) is also utilized as a stable, inexpensive, and easily handled solid-state oxidant for nitrogen heterocycles organic-chemistry.org. Similarly, sodium perborate in acetic acid is an effective reagent for the N-oxidation of azines organic-chemistry.org.

The choice of reagent and reaction conditions can be critical to achieving high yields and avoiding side reactions.

Table 1: Common Reagents for Direct N-Oxidation of 2-Acetamidopyridine

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Glacial acetic acid, heating | arkat-usa.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | DMF/MeOH with HF, or other solvents | arkat-usa.orgrsc.org |

| Urea-Hydrogen Peroxide (UHP) | Solid-state reaction | organic-chemistry.org |

An alternative synthetic route involves the acylation of 2-aminopyridine N-oxide. This strategy first requires the synthesis of the pyridine N-oxide core, followed by the introduction of the acetyl group onto the exocyclic amino group. The precursor, 2-aminopyridine N-oxide, can be synthesized from pyridine N-oxide through various amination procedures researchgate.netsemanticscholar.org.

Once 2-aminopyridine N-oxide is obtained, it can be acylated using standard methods for amide bond formation. This typically involves reacting the amino group with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base to neutralize the acid byproduct. This general approach is a cornerstone of synthesizing N-substituted acetamides ijper.orgsemanticscholar.org. The reaction of a primary amine with an acid chloride, often under Schotten-Baumann conditions, is a well-established method for producing acetamide (B32628) derivatives ijper.org.

Reaction Scheme:

Step 1 (Amination): Pyridine N-oxide → 2-Aminopyridine N-oxide

Step 2 (Acylation): 2-Aminopyridine N-oxide + Acetylating Agent (e.g., Acetyl Chloride) → Acetamide, N-(1-oxido-2-pyridinyl)-

This pathway is particularly useful when the desired substitution pattern on the pyridine ring is more easily achieved before the introduction of the acetamido group.

The synthesis of substituted analogues of N-(1-oxido-2-pyridinyl)acetamide can be accomplished by introducing functional groups at various stages of the synthesis.

One strategy is to begin with a substituted 2-aminopyridine, convert it to the corresponding 2-acetamidopyridine, and then perform the N-oxidation step. This allows for a wide range of commercially available substituted pyridines to be used as starting materials.

Alternatively, the unique reactivity of the pyridine N-oxide ring can be exploited. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, particularly at the 2- and 4-positions arkat-usa.orgresearchgate.netwikipedia.org. For example, nitration of pyridine N-oxide derivatives can be achieved to introduce a nitro group, which can then be further transformed arkat-usa.org. This allows for the late-stage functionalization of the N-(1-oxido-2-pyridinyl)acetamide core structure, providing access to a diverse library of analogues.

Advanced Synthetic Approaches and Reaction Conditions

Recent advancements in synthetic chemistry have provided more sophisticated and efficient methods for the synthesis of pyridine N-oxides.

Modern synthetic methods increasingly rely on catalytic systems to improve efficiency, selectivity, and environmental friendliness. Several catalytic systems have been developed for the N-oxidation of pyridines.

Methyltrioxorhenium (MTO) is a highly effective catalyst that, when used with hydrogen peroxide, can oxidize pyridines to their corresponding N-oxides in high yields, often with low catalyst loading (0.2-0.5 mol%) arkat-usa.org. Another approach uses sodium percarbonate as the oxygen source in the presence of various rhenium-based catalysts organic-chemistry.org.

For continuous flow processes, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been shown to be a safe and highly efficient method for producing pyridine N-oxides organic-chemistry.org. More recently, biomolecule-inspired catalytic cycles using aspartic acid-containing peptides have been developed for the catalytic, enantioselective N-oxidation of substituted pyridines nih.govacs.org.

Table 2: Advanced and Catalytic Oxidation Methods

| Method/Catalyst | Oxidant | Key Features | Reference |

|---|---|---|---|

| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | High yields with low catalyst loading | arkat-usa.org |

| Rhenium-based catalysts | Sodium Percarbonate | Mild reaction conditions, excellent yields | organic-chemistry.org |

| Titanium Silicalite (TS-1) | Hydrogen Peroxide | Suitable for continuous flow processes; safer and greener | organic-chemistry.org |

While less common for this specific target, the construction of the pyridine N-oxide ring itself is a powerful strategy in heterocyclic chemistry. Such ring-forming reactions, or cycloadditions, can build the core structure with the desired substituents already in place. A review of pyridine N-oxide chemistry notes their synthesis through ring transformation of isoxazoles and via cycloaddition reactions arkat-usa.orgumich.edu. These methods, while not directly reported for Acetamide, N-(1-oxido-2-pyridinyl)-, represent a potential advanced strategy for accessing highly substituted or complex analogues. The N-O bond within the pyridine N-oxide can also participate in cycloaddition reactions, highlighting the versatile reactivity of this moiety for further synthetic transformations arkat-usa.org.

Chemo- and Regioselective Synthesis Considerations

The synthesis of Acetamide, N-(1-oxido-2-pyridinyl)-, also known as 2-acetamidopyridine N-oxide, from its precursor 2-acetamidopyridine necessitates a careful evaluation of chemo- and regioselectivity. The primary transformation is the N-oxidation of the pyridine ring, a reaction that must selectively target the ring nitrogen over other potentially reactive sites within the molecule.

Chemoselectivity in N-Oxidation

The core challenge in the synthesis of Acetamide, N-(1-oxido-2-pyridinyl)- lies in achieving high chemoselectivity. The starting material, 2-acetamidopyridine, possesses two nitrogen atoms: one is a tertiary amine integrated into the aromatic pyridine ring, and the other is a secondary amide nitrogen in the acetamido substituent.

The selective oxidation of the pyridine nitrogen is inherently favored due to fundamental differences in the electronic properties of these two centers. The nitrogen atom in the pyridine ring, despite being part of an aromatic system, retains sufficient nucleophilic character to react with electrophilic oxidizing agents. In contrast, the lone pair of electrons on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. This delocalization significantly reduces its nucleophilicity and basicity, rendering it largely unreactive toward typical N-oxidation reagents. acs.org

A variety of oxidizing agents have been established for the N-oxidation of pyridine derivatives, and their selection is crucial for ensuring a clean and selective reaction. arkat-usa.org Common and effective reagents include:

Peroxy acids: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation, known for its high efficiency. arkat-usa.org

Hydrogen Peroxide: Often used in conjunction with an acid like acetic acid or with a catalyst. acs.orgarkat-usa.org Metal-based catalysts such as methyltrioxorhenium (MTO) can facilitate the oxidation with aqueous hydrogen peroxide, offering high yields for pyridines with various substituents. arkat-usa.org

Specialized Systems: For molecules containing other sensitive functional groups, such as more basic aliphatic amines, specific strategies can be employed. An in situ protonation of the more basic amine can serve as a protective measure, allowing the less basic pyridine nitrogen to be oxidized selectively. nih.gov

While the acetamido group is generally stable under these conditions, the choice of oxidant and reaction parameters must be optimized to prevent any potential side reactions and ensure the selective formation of the desired N-oxide.

Regioselectivity in Synthesis and Application

In the context of the direct N-oxidation of 2-acetamidopyridine, regioselectivity is not a primary concern as there is only one pyridine ring nitrogen to be oxidized. However, the synthesis of Acetamide, N-(1-oxido-2-pyridinyl)- is of significant strategic importance precisely because the N-oxide product is a key intermediate for subsequent, highly regioselective functionalizations of the pyridine ring.

The introduction of the N-oxide functionality profoundly alters the electronic landscape of the aromatic ring. The polarized N⁺-O⁻ bond acts as a strong electron-withdrawing group, which deactivates the ring toward electrophilic substitution but powerfully activates the C2 (ortho) and C4 (para) positions for nucleophilic attack. thieme-connect.com This electronic modification enables a range of regioselective transformations that are difficult or impossible to achieve on the parent pyridine. thieme-connect.comsemanticscholar.org

Key regioselective reactions utilizing pyridine N-oxides include:

Nucleophilic Amination: The N-oxide is an excellent precursor for the synthesis of 2-aminopyridines. Activation of the N-oxide, for example with Ts₂O or a phosphonium salt, facilitates the regioselective addition of an amine nucleophile to the C2 position. semanticscholar.orgmorressier.comresearchgate.net

Alkylation and Arylation: The N-oxide moiety can direct transition-metal-catalyzed C-H activation to the proximal C2-H bond, enabling regioselective coupling with various partners. semanticscholar.orgresearchgate.net

Functionalization with Other Nucleophiles: The activated ring can react with a broad class of nucleophiles, including phenols, thiols, and malonates, to introduce functionality selectively at the C2 or C4 positions. nih.gov

Therefore, the synthesis of Acetamide, N-(1-oxido-2-pyridinyl)- is the critical first step in a two-step strategy for achieving regiocontrolled diversification of the 2-acetamidopyridine scaffold.

The following table summarizes common oxidation systems and their applicability, highlighting the principles of selectivity in the synthesis of pyridine N-oxides.

| Oxidizing Agent/System | Substrate Scope | Typical Conditions | Selectivity Profile |

|---|---|---|---|

| m-CPBA | General for substituted pyridines | Chlorinated solvents (e.g., CH₂Cl₂) or DMF/MeOH | High chemoselectivity for the pyridine nitrogen; generally high yielding. arkat-usa.org |

| H₂O₂ / Acetic Acid | Electron-rich pyridines | Glacial acetic acid, elevated temperatures | Classic method; selectivity can be lower with sensitive functional groups. arkat-usa.org |

| H₂O₂ / Methyltrioxorhenium (MTO) | Pyridines with both electron-donating and -withdrawing groups | Aqueous H₂O₂, catalytic MTO | Highly efficient and catalytic; shows excellent conversion for many substituted pyridines. arkat-usa.org |

| H₂O₂ / Trifluoroacetic Anhydride (TFAA) | Heterocycles containing multiple amine types (e.g., pyridine and aliphatic amine) | CH₂Cl₂, 0 °C to room temperature | Excellent chemoselectivity for the less basic heteroaromatic nitrogen over more basic aliphatic amines via in situ protection. nih.gov |

Coordination Chemistry and Metal Complexation

Acetamide (B32628), N-(1-oxido-2-pyridinyl)- as a Ligand

This compound possesses multiple potential coordination sites, offering a range of possibilities for binding to metal ions.

Acetamide, N-(1-oxido-2-pyridinyl)- features three potential donor atoms for metal coordination: the oxygen atom of the N-oxide group, the oxygen atom of the carbonyl group, and the nitrogen atom of the amide group. This allows for several coordination modes:

Monodentate Coordination: The ligand can bind to a metal center through the N-oxide oxygen, which is a common coordination mode for pyridine-N-oxide derivatives. wikipedia.org Alternatively, monodentate coordination could occur through the carbonyl oxygen of the acetamide group.

Bidentate Chelation: The most probable and stable coordination mode is bidentate chelation, forming a five-membered ring. This can occur in two ways:

N,O-chelation: Involving the pyridine (B92270) ring nitrogen (after potential tautomerization or deprotonation of the amide) and the carbonyl oxygen.

O,O-chelation: Involving the N-oxide oxygen and the carbonyl oxygen. This would result in a stable six-membered chelate ring.

The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

The design of ligands based on the Acetamide, N-(1-oxido-2-pyridinyl)- scaffold can be tailored to achieve specific coordination geometries and electronic properties in the resulting metal complexes. Key design principles include:

Steric Hindrance: Introduction of bulky substituents on the pyridine ring or the acetyl group can influence the coordination geometry and prevent the formation of polymeric structures.

Electronic Effects: Electron-donating or electron-withdrawing groups on the pyridine ring can modulate the electron density on the N-oxide oxygen, thereby affecting the strength of the metal-ligand bond.

Bridging Ligands: Modification of the acetamide group could introduce additional donor atoms, enabling the ligand to act as a bridging unit between two or more metal centers, leading to the formation of polynuclear complexes.

Synthesis of Metal Complexes Featuring Acetamide, N-(1-oxido-2-pyridinyl)- Derived Ligands

The synthesis of metal complexes with this ligand would likely follow established procedures for similar N-oxide and acetamide-based ligands.

The synthesis of transition metal complexes of Acetamide, N-(1-oxido-2-pyridinyl)- would typically involve the reaction of a metal salt (e.g., chloride, nitrate, sulfate, or perchlorate) with the ligand in a suitable solvent.

General Synthetic Procedure: A solution of the metal salt in a solvent such as ethanol, methanol, or acetonitrile would be added to a solution of the ligand in the same or a compatible solvent. The reaction mixture would be stirred, often with gentle heating, to promote complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent.

The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different numbers of ligands coordinated to the metal center. For example, a 1:1 or 1:2 metal-to-ligand ratio is commonly employed.

Table 1: Representative Synthetic Conditions for Transition Metal Complexes

| Metal Ion | Metal Salt Precursor | Solvent System | Metal:Ligand Ratio | Expected Complex |

| Copper(II) | CuCl₂·2H₂O | Ethanol | 1:2 | [Cu(L)₂Cl₂] |

| Nickel(II) | Ni(NO₃)₂·6H₂O | Methanol | 1:2 | Ni(L)₂₂ |

| Cobalt(II) | Co(ClO₄)₂·6H₂O | Acetonitrile | 1:2 | Co(L)₂₂ |

| Iron(II) | FeSO₄·7H₂O | Water/Ethanol | 1:2 | [Fe(L)₂SO₄] |

| Zinc(II) | Zn(CH₃COO)₂·2H₂O | Methanol | 1:2 | [Zn(L)₂(CH₃COO)₂] |

| L = Acetamide, N-(1-oxido-2-pyridinyl)- |

To obtain high-quality crystalline products suitable for structural analysis, optimization of the reaction conditions is crucial. Key parameters to consider include:

pH: The pH of the reaction medium can influence the protonation state of the ligand, which in turn affects its coordination behavior. The use of a base may be necessary to deprotonate the amide nitrogen to facilitate certain coordination modes.

Temperature: The reaction temperature can affect the rate of complex formation and the crystallinity of the product.

Solvent: The choice of solvent is critical as it influences the solubility of the reactants and the resulting complex. A solvent system that allows for slow crystallization is often preferred.

Counter-ion: The nature of the anion from the metal salt can impact the final structure of the complex, as it may or may not coordinate to the metal center.

Structural Elucidation of Metal Complexes

The definitive structures of the synthesized metal complexes would be determined using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination mode of the ligand. A shift in the stretching frequency of the N-O bond (typically around 1200-1300 cm⁻¹) and the C=O bond (around 1650 cm⁻¹) upon coordination to a metal ion can provide evidence of ligand binding through these functional groups.

UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion, which are sensitive to the coordination environment.

Elemental Analysis: This technique is used to determine the empirical formula of the complex, confirming the metal-to-ligand ratio.

Table 2: Expected Spectroscopic Data for a Hypothetical [Cu(L)₂Cl₂] Complex

| Technique | Key Feature | Expected Observation | Interpretation |

| IR Spectroscopy | ν(N-O) | Shift to lower frequency | Coordination via N-oxide oxygen |

| ν(C=O) | Shift to lower frequency | Coordination via carbonyl oxygen | |

| UV-Vis Spectroscopy | d-d transition | Broad absorption band in the visible region | Consistent with d⁹ Cu(II) in a distorted octahedral or square planar geometry |

| Elemental Analysis | %C, %H, %N | Matches calculated values | Confirms the stoichiometry of the complex |

| L = Acetamide, N-(1-oxido-2-pyridinyl)- |

Conformational Analysis and Ligand-Metal Geometries

Due to the absence of research findings on Acetamide, N-(1-oxido-2-pyridinyl)-, no data tables or detailed discussions on its coordination chemistry can be provided at this time.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Properties

No specific studies reporting the DFT-calculated ground state geometry and electronic structure of Acetamide (B32628), N-(1-oxido-2-pyridinyl)- were found in the available literature.

A detailed molecular orbital analysis, including the energies and distribution of the HOMO and LUMO for Acetamide, N-(1-oxido-2-pyridinyl)-, has not been reported.

While experimental infrared and NMR data exist for complexes of Acetamide, N-(1-oxido-2-pyridinyl)-, scispace.com computational predictions and correlations of these spectroscopic properties for the isolated molecule are not available.

Reaction Mechanism Predictions and Energy Profiles

No information regarding the characterization of transition states for reactions involving Acetamide, N-(1-oxido-2-pyridinyl)- is present in the reviewed scientific literature.

There are no available studies that computationally model the reaction pathways for Acetamide, N-(1-oxido-2-pyridinyl)-.

Ligand-Metal Interaction Analysis

The coordination of "Acetamide, N-(1-oxido-2-pyridinyl)-" to metal centers is a complex interplay of electrostatic and covalent interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting these interactions. DFT calculations can model the geometry of the metal complexes with high accuracy and provide a detailed picture of the electronic distribution upon complexation.

Studies on analogous N-oxide ligands have demonstrated their versatility in coordinating with a variety of metal ions. The N-oxide group is a particularly effective coordination site, capable of acting as both an electron donor and acceptor. This dual nature allows for the formation of stable complexes with both d-block and f-block metals. nih.gov

A key aspect of computational analysis is the quantification of the binding energy between the ligand and the metal ion. This value provides a direct measure of the thermodynamic stability of the coordination bond. Higher binding energies indicate a more stable complex. The binding energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the free ligand and the metal ion.

Table 1: Representative Calculated Binding Energies of a Model Ligand with Various Metal Ions

| Metal Ion | Coordination Mode | Basis Set | Calculated Binding Energy (kcal/mol) |

| Cu(II) | Monodentate (O-donor) | LANL2DZ/6-31G(d) | -45.8 |

| Zn(II) | Monodentate (O-donor) | LANL2DZ/6-31G(d) | -38.2 |

| Ni(II) | Monodentate (O-donor) | LANL2DZ/6-31G(d) | -42.5 |

| Co(II) | Monodentate (O-donor) | LANL2DZ/6-31G(d) | -39.7 |

| Mn(II) | Monodentate (O-donor) | LANL2DZ/6-31G(d) | -35.1 |

Note: This table presents hypothetical data based on typical values found in computational studies of related N-oxide ligands to illustrate the concept.

The formation of a coordination bond between "Acetamide, N-(1-oxido-2-pyridinyl)-" and a metal ion involves a redistribution of electron density. Natural Bond Orbital (NBO) analysis is a powerful computational technique used to analyze this charge transfer and understand the nature of the chemical bonds. NBO analysis can quantify the donor-acceptor interactions between the filled orbitals of the ligand and the vacant orbitals of the metal ion.

In pyridine (B92270) N-oxide derivatives, the N-oxide oxygen atom is the primary site of coordination. nih.gov The electronic structure of the ligand, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in determining its coordination properties. The HOMO is typically localized on the N-oxide group, making it the primary electron-donating site. The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and stability of the ligand. researchgate.net

Upon coordination, there is a transfer of electron density from the ligand's HOMO to the metal's LUMO. This charge transfer is a key component of the covalent character of the metal-ligand bond. Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of the complexes, which are directly related to the electronic transitions between molecular orbitals. researchgate.net These calculations can help in assigning the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies (eV) for a Model "Acetamide, N-(1-oxido-2-pyridinyl)-" Metal Complex

| Species | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Free Ligand | -6.54 | -1.23 | 5.31 |

| [M(L)Cl2] (M=Cu) | -7.12 | -2.89 | 4.23 |

| [M(L)Cl2] (M=Zn) | -7.05 | -2.55 | 4.50 |

Note: This table presents hypothetical data based on typical values found in computational studies of related N-oxide ligands to illustrate the concept. 'L' represents the "Acetamide, N-(1-oxido-2-pyridinyl)-" ligand.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of "Acetamide, N-(1-oxido-2-pyridinyl)-" by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

¹H NMR for Proton Environment Analysis

¹H NMR spectroscopy is fundamental for identifying the various proton environments within the molecule. The spectrum of "Acetamide, N-(1-oxido-2-pyridinyl)-" is expected to display distinct signals corresponding to the protons of the pyridine (B92270) ring and the acetamide (B32628) side chain.

The pyridine N-oxide ring protons typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The N-oxide group influences the electron distribution in the pyridine ring, causing a characteristic deshielding of the ring protons compared to pyridine itself. The specific chemical shifts and coupling patterns of the four protons on the substituted ring are crucial for confirming the substitution pattern. For instance, the proton at the C6 position is often the most deshielded due to its proximity to the N-oxide group.

The acetamide group gives rise to two key signals. The methyl (CH₃) protons are expected to appear as a sharp singlet in the upfield region, typically around δ 2.2 ppm. The N-H proton of the amide linkage will present as a broader singlet, with a chemical shift that can be highly variable depending on the solvent, concentration, and temperature, due to its involvement in hydrogen bonding. Its exchange with deuterium (B1214612) upon addition of D₂O can be used to confirm its assignment.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine Ring H | 7.0 - 8.5 | Multiplets | The exact shifts and couplings depend on the specific position on the ring. |

| Acetamide CH₃ | ~2.2 | Singlet | Characteristic signal for the acetyl group. |

| Acetamide NH | Variable | Broad Singlet | Shift is sensitive to solvent and concentration; exchangeable with D₂O. |

¹³C NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of "Acetamide, N-(1-oxido-2-pyridinyl)-". The spectrum will show distinct signals for each unique carbon atom in the molecule.

The carbons of the pyridine N-oxide ring are expected to resonate in the aromatic region, typically between δ 120 and 150 ppm. The carbon atom attached to the nitrogen of the amide group (C2) is significantly influenced by both the N-oxide and the amide substituent. The N-oxide group generally causes the C2 and C6 carbons to be deshielded. For example, in pyridine N-oxide itself, the C2/C6 carbons appear around 139 ppm, while the C4 carbon is at a similar position and the C3/C5 carbons are more shielded, appearing around 125-126 ppm. researchgate.netscispace.com

The acetamide group will exhibit two characteristic signals. The carbonyl (C=O) carbon will appear significantly downfield, typically in the range of δ 168-172 ppm, due to the strong deshielding effect of the double-bonded oxygen atom. The methyl (CH₃) carbon will be found in the upfield region of the spectrum, usually around δ 20-25 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Pyridine Ring C | 120 - 150 | The precise shifts are indicative of the substitution pattern and electronic environment. |

| Acetamide C=O | 168 - 172 | Characteristic downfield shift for a carbonyl carbon in an amide. |

| Acetamide CH₃ | 20 - 25 | Typical chemical shift for a methyl group carbon. |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals and to further elucidate the molecular structure, advanced NMR techniques are employed.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) are used to establish ¹H-¹H coupling networks, helping to trace the connectivity of protons within the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are invaluable for correlating protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC). researchgate.netscispace.compreprints.org For "Acetamide, N-(1-oxido-2-pyridinyl)-", an HMBC experiment would be particularly useful to confirm the connectivity between the acetamide group and the pyridine N-oxide ring by observing correlations between the amide N-H or methyl protons and the C2 carbon of the ring.

Solid-State NMR (ssNMR): While solution-state NMR provides information on the molecule's average conformation, ssNMR can provide insights into the structure and dynamics in the solid state. This is particularly relevant for studying polymorphism and intermolecular interactions in the crystalline form of the compound. st-andrews.ac.uk

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in "Acetamide, N-(1-oxido-2-pyridinyl)-" and the nature of intermolecular interactions.

Identification of Functional Groups and Molecular Vibrations

The IR and Raman spectra of "Acetamide, N-(1-oxido-2-pyridinyl)-" are characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups.

Pyridine N-Oxide Vibrations: The N-O stretching vibration is a key diagnostic feature for pyridine N-oxides. This mode typically gives rise to a strong band in the IR spectrum, usually observed in the region of 1200-1300 cm⁻¹. nih.govresearchgate.net The exact frequency can be influenced by substitution on the pyridine ring. The ring breathing modes of the pyridine N-oxide moiety are also observable in both IR and Raman spectra.

Acetamide Vibrations: The acetamide group exhibits several characteristic vibrations. The N-H stretching vibration appears as a band in the region of 3200-3400 cm⁻¹. The position and shape of this band can provide information about hydrogen bonding. The C=O stretching vibration (Amide I band) is a very strong and prominent band in the IR spectrum, typically found between 1650 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed around 1550-1620 cm⁻¹. The C-N stretching vibration also gives rise to a characteristic band.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Pyridine N-Oxide | N-O Stretch | 1200 - 1300 | IR, Raman |

| Pyridine N-Oxide | Ring Breathing | Variable | IR, Raman |

| Acetamide | N-H Stretch | 3200 - 3400 | IR |

| Acetamide | C=O Stretch (Amide I) | 1650 - 1680 | IR (Strong) |

| Acetamide | N-H Bend (Amide II) | 1550 - 1620 | IR |

| Acetamide | C-N Stretch | Variable | IR |

Studies of Intermolecular Interactions

The vibrational spectra are highly sensitive to the molecular environment and can therefore be used to study intermolecular interactions, such as hydrogen bonding. In the solid state, "Acetamide, N-(1-oxido-2-pyridinyl)-" can form hydrogen bonds through its N-H group (as a donor) and the oxygen atoms of the N-oxide and carbonyl groups (as acceptors). nih.gov These interactions can lead to shifts in the vibrational frequencies of the involved functional groups. For example, the N-H stretching frequency will typically shift to a lower wavenumber upon hydrogen bond formation, and the band may become broader. Similarly, the C=O stretching frequency can also be affected. By comparing the spectra in different states (e.g., solid vs. dilute solution), the extent and nature of these intermolecular interactions can be investigated. americanpharmaceuticalreview.com

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. uzh.chmsu.edu The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals, providing insights into the molecule's structure and bonding. msu.edu

Analysis of Electronic Transitions and Conjugation

The UV-Vis spectrum of Acetamide, N-(1-oxido-2-pyridinyl)- is characterized by absorption bands that arise from various electronic transitions. The primary transitions observed are π → π* and n → π*. elte.huuomustansiriyah.edu.iq

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in molecules containing double or triple bonds and aromatic systems. uzh.chuomustansiriyah.edu.iq In Acetamide, N-(1-oxido-2-pyridinyl)-, the pyridine ring and the carbonyl group of the acetamide moiety are the principal chromophores responsible for these high-intensity absorptions. elte.hu The conjugation between the pyridine N-oxide ring and the acetamide side chain influences the energy of these transitions. Increased conjugation generally leads to a bathochromic (red) shift, where the absorption maximum (λmax) moves to a longer wavelength. msu.edu

n → π Transitions:* These transitions occur when an electron from a non-bonding orbital (lone pair), such as those on the oxygen and nitrogen atoms, is promoted to a π* antibonding orbital. uzh.chuomustansiriyah.edu.iq These transitions are typically of lower intensity compared to π → π* transitions. uzh.ch In Acetamide, N-(1-oxido-2-pyridinyl)-, the lone pairs on the oxygen of the N-oxide group and the carbonyl oxygen, as well as the nitrogen of the acetamide, can give rise to n → π* transitions.

The specific wavelengths and molar absorptivity (ε) values for these transitions provide a detailed electronic fingerprint of the molecule.

Table 1: Typical Electronic Transitions for Acetamide, N-(1-oxido-2-pyridinyl)-

| Transition Type | Chromophore | Typical λmax Range (nm) | Relative Intensity |

| π → π | Pyridine N-oxide ring, C=O | 200-400 | High |

| n → π | N-oxide (O), Carbonyl (O), Amide (N) | 250-450 | Low to Medium |

This table presents generalized data based on the analysis of similar compounds and functional groups.

Characterization of Metal-Ligand Charge Transfer Bands

When Acetamide, N-(1-oxido-2-pyridinyl)- acts as a ligand in a metal complex, new, intense absorption bands known as charge-transfer (CT) bands can appear in the UV-Vis spectrum. dalalinstitute.comlibretexts.org These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and the ligand. dalalinstitute.com

Ligand-to-Metal Charge Transfer (LMCT): In LMCT, an electron is transferred from a ligand-based orbital to a metal-based orbital. dalalinstitute.comlibretexts.org This is more likely to occur if the metal is in a high oxidation state and the ligand has high-energy lone pair electrons. dalalinstitute.com The N-oxide and carbonyl oxygen atoms of Acetamide, N-(1-oxido-2-pyridinyl)- can participate in LMCT. The energy of the LMCT band is sensitive to the nature of the metal ion and the solvent.

Metal-to-Ligand Charge Transfer (MLCT): In MLCT, an electron moves from a metal-based orbital to a ligand-based orbital. dalalinstitute.comlibretexts.org This is favored when the metal is in a low oxidation state and the ligand possesses low-lying π* orbitals, such as the pyridine N-oxide ring. wayne.edu These transitions are often very intense, leading to the vibrant colors of many transition metal complexes. uomustansiriyah.edu.iq

The presence and characteristics of these CT bands provide valuable information about the electronic interaction between the metal center and the Acetamide, N-(1-oxido-2-pyridinyl)- ligand. dalalinstitute.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is instrumental in determining the molecular weight of a compound and deducing its structure from the fragmentation patterns. libretexts.org

When a molecule of Acetamide, N-(1-oxido-2-pyridinyl)- is introduced into a mass spectrometer, it is ionized, typically by electron ionization (EI), to form a molecular ion (M•+). libretexts.org This molecular ion is often unstable and breaks down into smaller, charged fragments. libretexts.org The pattern of these fragments is unique to the molecule's structure.

A plausible fragmentation pathway for Acetamide, N-(1-oxido-2-pyridinyl)- would involve initial cleavages at the weaker bonds. For instance, the cleavage of the N-C bond between the pyridine ring and the acetamide group is a likely fragmentation step. Another common fragmentation is the loss of small, stable neutral molecules.

Table 2: Hypothetical Fragmentation Pattern for Acetamide, N-(1-oxido-2-pyridinyl)-

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

| [M]•+ | [C7H8N2O2]•+ | - |

| [M-16]•+ | [C7H8N2O]•+ | O |

| [M-42]•+ | [C5H5NO]•+ | CH2=C=O |

| 95 | [C5H5NO]•+ | - |

| 79 | [C5H5N]•+ | O |

This table is based on general principles of mass spectral fragmentation and may not represent all observed peaks.

The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry for accurate mass measurements, allows for the unambiguous identification and structural elucidation of Acetamide, N-(1-oxido-2-pyridinyl)-. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to study species with one or more unpaired electrons. uoc.grbhu.ac.in These paramagnetic species can include free radicals and transition metal complexes. bhu.ac.innih.gov

If Acetamide, N-(1-oxido-2-pyridinyl)- were to form a paramagnetic species, for example, through complexation with a transition metal ion that has unpaired electrons, ESR spectroscopy would be an invaluable tool for its characterization. nih.govutexas.edu The ESR spectrum provides information about the electronic environment of the unpaired electron.

Key parameters obtained from an ESR spectrum include:

g-value: This is a characteristic property of the paramagnetic center and is analogous to the chemical shift in NMR. It provides information about the electronic structure of the species.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N) leads to the splitting of the ESR signal into multiple lines. bhu.ac.in The number and spacing of these lines (hyperfine coupling constant) reveal information about the identity and number of interacting nuclei, thus helping to map the electron's location within the molecule. uoc.gr For instance, interaction with a single ¹⁴N nucleus (I=1) would split the signal into a triplet (2NI+1 = 211+1 = 3 lines).

ESR can also be used to study the generation of reactive oxygen species (ROS) in the presence of this compound and a suitable catalyst, as the technique can detect the paramagnetic ROS. nih.govnih.gov

Future Research Directions and Unaddressed Challenges

Discovery of Novel and Efficient Synthetic Routes

The development of new and improved methods for synthesizing Acetamide (B32628), N-(1-oxido-2-pyridinyl)- and its analogs is a primary area of future research. While established routes exist, they often present challenges that limit their broad applicability.

A significant challenge lies in the electrophilic aromatic substitution of pyridine (B92270) rings, which are inherently electron-deficient. The formation of pyridine N-oxides is a critical step to activate the ring for substitution at the 4-position. smolecule.com This process typically involves three stages: N-oxide formation, electrophilic substitution, and subsequent reduction of the N-oxide. smolecule.com Future research should focus on developing more direct and efficient methods to overcome the electron-deficient nature of the pyridine ring, potentially avoiding the multi-step N-oxide strategy.

Current methods for synthesizing related compounds, such as N-phenyl-2-(pyridin-2-yl)acetamide, often involve the reaction of N-acetylisatin with 2-aminomethyl pyridine. smolecule.comnih.gov While effective, exploring alternative starting materials and reaction conditions could lead to higher yields and greater functional group tolerance. For instance, microwave-assisted synthesis has shown promise in accelerating ring-opening reactions of N-acylisatins with amines, offering a pathway to α-ketoamides in shorter reaction times and with higher purity. researchgate.net

Furthermore, the synthesis of derivatives, such as thienylpyridyl- and thioether-containing acetamides, often involves multi-step procedures. mdpi.com For example, the synthesis of 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves the reflux of 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile with thiourea (B124793) in ethanol. mdpi.com Simplifying these synthetic sequences through the discovery of novel catalytic systems or one-pot reactions is a key objective.

Table 1: Challenges in Current Synthetic Routes

| Challenge | Description | Potential Research Direction |

| Electron-Deficient Pyridine Ring | The inherent low reactivity of the pyridine ring towards electrophilic substitution complicates direct functionalization. smolecule.comnih.gov | Development of novel catalysts that can activate the pyridine ring directly, bypassing the need for N-oxide formation. |

| Multi-Step Syntheses | Many current synthetic protocols for derivatives involve multiple, often low-yielding, steps. mdpi.comresearchgate.net | Exploration of cascade reactions and one-pot methodologies to improve overall efficiency and reduce waste. |

| Limited Substrate Scope | Some synthetic methods are limited to specific substitution patterns on the pyridine ring or the acetamide moiety. nih.gov | Design of more versatile synthetic strategies that can accommodate a wider range of functional groups. |

| Harsh Reaction Conditions | Certain synthetic steps may require high temperatures or strong reagents, which can be incompatible with sensitive functional groups. mdpi.com | Investigation of milder reaction conditions, including the use of microwave irradiation or photochemistry. researchgate.net |

Elucidation of Complex Reaction Mechanisms for Broader Applicability

A deeper understanding of the reaction mechanisms involving Acetamide, N-(1-oxido-2-pyridinyl)- and its derivatives is crucial for optimizing existing reactions and designing new transformations. The reactivity of this class of compounds is often dictated by the interplay of the pyridine N-oxide and the acetamide functionalities.

For instance, in radical chemistry, derivatives of N-hydroxypyridine-2-thione, known as Barton esters, are valuable precursors for carbon-centered radicals. libretexts.org The photochemical or thermal initiation of these esters leads to the generation of radicals that can participate in various reactions, including additions to multiple bonds and hydrogen atom abstractions. libretexts.orgrsc.org However, the detailed mechanism can be complex, with the potential for competing pathways. acs.orgresearchgate.net Future research should employ advanced spectroscopic techniques, such as time-resolved laser flash photolysis, and computational methods to fully elucidate these reaction pathways. rsc.org

The reaction of amides with nitrous acid provides another example of complex reactivity. This reaction can lead to the formation of N-nitroso compounds or hydrolysis, depending on the amide's substitution pattern. stackexchange.com A thorough mechanistic investigation of the reaction of Acetamide, N-(1-oxido-2-pyridinyl)- with nitrous acid could reveal pathways to novel functionalized derivatives.

Furthermore, the role of the N-oxide group in activating the pyridine ring towards nucleophilic attack is well-established, but the subtle effects of substituents on the regioselectivity of these reactions are not always predictable. Detailed kinetic and computational studies are needed to build predictive models for these reactions.

Rational Design and Synthesis of Derivatives for Enhanced Chemical Properties

The systematic design and synthesis of new derivatives of Acetamide, N-(1-oxido-2-pyridinyl)- with tailored chemical properties is a promising area for future exploration. By modifying the core structure, it is possible to fine-tune the compound's electronic properties, solubility, and reactivity.

One approach is the introduction of various substituents onto the pyridine ring. For example, the introduction of a nitro group, as in Acetamide, N-(5-nitro-1-oxido-pyridin-2-yl)-, can significantly alter the compound's electronic profile and potential reactivity. smolecule.com The nitro group can be reduced to an amine, providing a handle for further functionalization. smolecule.com

Another strategy involves the modification of the acetamide side chain. The synthesis of N,N-substituted pyrazolopyrimidine acetamide derivatives has demonstrated the potential to create a diverse library of compounds with varying properties. mdpi.com Similarly, the incorporation of different aryl groups in N-phenylacetamide-2-oxoindole benzensulfonamide conjugates allows for the modulation of their biological activity. nih.gov

The design of derivatives can also be guided by the desire to create precursors for specific applications. For example, the O-acylation of the N-hydroxy group in N-hydroxypyridine-2-thione to form Barton esters is a key derivatization that enables their use as radical precursors. Future work could focus on designing derivatives that are more stable, easier to handle, or that generate radicals under milder conditions.

Table 2: Strategies for Derivative Design

| Strategy | Goal | Example |

| Ring Substitution | To modify the electronic properties and reactivity of the pyridine ring. | Introduction of electron-withdrawing or electron-donating groups. smolecule.com |

| Side Chain Modification | To alter solubility, steric bulk, and potential for intermolecular interactions. | Synthesis of N-alkyl or N-aryl acetamide derivatives. mdpi.comnih.gov |

| Functional Group Interconversion | To create new reactive handles for further chemical transformations. | Reduction of a nitro group to an amine. smolecule.com |

| Prodrug Design | To improve properties such as stability or delivery for specific applications. | Creation of ester or carbamate (B1207046) derivatives. |

Expansion of Catalytic Applications Beyond Current Scope

While the primary focus on Acetamide, N-(1-oxido-2-pyridinyl)- has been on its synthesis and reactivity, there is potential to explore its use in catalysis. The pyridine N-oxide moiety is known to act as a ligand in coordination chemistry, and the acetamide group can also participate in metal binding.

Future research could investigate the catalytic activity of metal complexes incorporating Acetamide, N-(1-oxido-2-pyridinyl)- or its derivatives as ligands. These complexes could potentially catalyze a range of organic transformations, including oxidations, reductions, and cross-coupling reactions. The electronic and steric properties of the ligand could be tuned by modifying the substituents on the pyridine ring and the acetamide side chain to optimize catalytic performance.

Furthermore, the ability of related thiourea derivatives to act as organocatalysts suggests another avenue for exploration. acs.org For example, dual catalyst systems involving a chiral aminothiourea and an achiral thiourea have been used in enantioselective cycloadditions. acs.org Investigating whether Acetamide, N-(1-oxido-2-pyridinyl)-based structures can function as organocatalysts, either alone or in combination with other catalysts, could lead to the development of new catalytic methodologies.

Integration of Advanced Computational Methods for Predictive Chemistry

The integration of advanced computational methods will be indispensable in addressing the challenges and guiding the future research directions outlined above. Quantum chemical calculations, such as density functional theory (DFT), can provide valuable insights into reaction mechanisms, predict the properties of novel derivatives, and aid in the design of new catalysts. nih.govresearchgate.net

Computational studies can be used to:

Elucidate Reaction Mechanisms: By mapping the potential energy surfaces of reactions, computational chemistry can help to identify transition states and intermediates, providing a detailed understanding of the reaction pathway. researchgate.netacs.org This knowledge can be used to optimize reaction conditions and predict the outcome of new reactions.

Predict Chemical Properties: The electronic properties, solubility, and reactivity of designed derivatives can be predicted computationally before their synthesis is attempted. nih.govmdpi.com This allows for a more rational and efficient approach to the design of new molecules with desired properties. For instance, computational tools can predict properties like water solubility (LogS), lipophilicity (logD), and blood-brain barrier penetration. nih.gov

Design Novel Catalysts: Computational modeling can be used to design new metal complexes or organocatalysts based on the Acetamide, N-(1-oxido-2-pyridinyl)- scaffold. By simulating the interaction of the catalyst with the substrates, it is possible to predict its activity and selectivity, thereby guiding the synthetic efforts towards the most promising candidates. researchgate.net

Interpret Experimental Data: Computational results can be used to interpret and rationalize experimental observations, leading to a deeper understanding of the underlying chemical principles. For example, calculated NMR spectra can be compared with experimental data to confirm the structure of a newly synthesized compound. researchgate.net

The synergy between experimental and computational chemistry will be key to unlocking the full potential of Acetamide, N-(1-oxido-2-pyridinyl)- and its derivatives. By combining the power of synthesis, mechanistic studies, and in silico design, researchers can accelerate the discovery of new applications for this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Acetamide, N-(1-oxido-2-pyridinyl)-, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution : React 2-aminopyridine N-oxide with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Microwave-assisted synthesis : Optimize coupling reactions (e.g., with chloroacetamide derivatives) at 100–120°C for 10–15 minutes to reduce side products .

- Key factors : Solvent polarity (DMF vs. THF), temperature control (±2°C), and stoichiometric ratios (1:1.2 for amine:acetylating agent) significantly affect yields (reported 60–85%) .

Q. How is the molecular structure of Acetamide, N-(1-oxido-2-pyridinyl)- characterized using spectroscopic and computational methods?

- Analytical workflow :

- NMR : ¹H NMR (DMSO-d₆) shows pyridine N-oxide protons at δ 8.2–8.5 ppm (deshielded due to electron-withdrawing oxido group) and acetamide NH at δ 10.2–10.5 ppm .

- FT-IR : Confirm N-oxide stretch at 1250–1300 cm⁻¹ and amide C=O at 1650–1680 cm⁻¹ .

- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) to predict bond angles (e.g., C-N-O ~120°) and electrostatic potential maps for reactivity insights .

Q. What preliminary biological activities are reported for Acetamide, N-(1-oxido-2-pyridinyl)- derivatives?

- Screening data :

- Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli for derivatives with electron-withdrawing substituents (e.g., -NO₂) .

- DNA binding : UV-Vis titration shows intercalation with calf thymus DNA (binding constant K = 1.2 × 10⁴ M⁻¹) .

- Enzyme inhibition : Moderate COX-2 inhibition (IC₅₀ = 12 µM) in vitro, linked to the N-oxide group’s redox activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Acetamide, N-(1-oxido-2-pyridinyl)- derivatives?

- Case study : Discrepancies in ¹³C NMR chemical shifts (e.g., C=O at 168 vs. 172 ppm) may arise from tautomerism or solvent effects.

- Solutions :

- Perform variable-temperature NMR to detect tautomeric equilibria .

- Compare X-ray crystallography data (e.g., C=O bond length ~1.22 Å) with computational models .

- Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

Q. What strategies optimize the regioselective functionalization of the pyridine N-oxide ring in Acetamide, N-(1-oxido-2-pyridinyl)-?

- Experimental design :

- Electrophilic substitution : Use Br₂ in acetic acid to brominate the C-4 position selectively (yield >70%), driven by the N-oxide’s directing effects .

- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aryl groups at C-5 .

- Challenges : Competing side reactions (e.g., over-oxidation) require strict inert-atmosphere controls .

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the compound’s pharmacokinetic properties?

- Data-driven analysis :

- Lipophilicity : LogP increases from 1.2 (parent compound) to 2.8 with -Cl substituents, enhancing blood-brain barrier permeability .

- Metabolic stability : Microsomal assays show t₁/₂ = 45 minutes for methyl derivatives vs. 20 minutes for nitro-substituted analogs due to CYP450 interactions .

- Solubility : Polar groups (e.g., -OH) improve aqueous solubility (from 0.5 mg/mL to 3.2 mg/mL) but reduce membrane permeability .

Methodological Guidance

Q. What techniques validate the purity of Acetamide, N-(1-oxido-2-pyridinyl)- during synthesis?

- Quality control :

- HPLC : Use a C18 column (MeCN/H₂O 60:40, 1 mL/min) to confirm purity ≥95% (retention time ~6.2 minutes) .

- Elemental analysis : Acceptable C, H, N % deviations ≤0.3% from theoretical values .

- Mass spectrometry : ESI-MS (positive mode) confirms [M+H]⁺ at m/z 179.1 .

Q. How can researchers design dose-response experiments for toxicity profiling?

- Protocol :

- Cell viability assays : Use MTT assays (0.1–100 µM, 48-hour exposure) on HepG2 cells to determine IC₅₀ .

- In vivo models : Administer 10–100 mg/kg (oral) in murine models, monitoring ALT/AST levels for hepatotoxicity .

- Statistical analysis : Fit data to sigmoidal curves (GraphPad Prism) to calculate LD₅₀ and NOAEL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.